4-(3,4-Dimethoxyphenyl)oxazolidin-2-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or phosgene derivatives. One common method includes the reaction of 3,4-dimethoxyphenylamine with ethyl chloroformate under basic conditions to form the oxazolidinone ring . Another approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of phosgene or its derivatives in a controlled environment is common to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity and reduced side effects.
Contezolid: An oxazolidinone in clinical trials with promising results.
Uniqueness
Its ability to act as a chiral auxiliary and its antibacterial properties make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(13)12-8/h3-5,8H,6H2,1-2H3,(H,12,13) |
InChI Key |
SGPKGBKZKIFUKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2COC(=O)N2)OC |
Origin of Product |
United States |
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